BenchChemオンラインストアへようこそ!

7-Bromoquinolin-4-ol

Antimalarial drug discovery SAR Plasmodium falciparum

7-Bromoquinolin-4-ol (syn. 7-bromo-4-hydroxyquinoline, CAS 82121-06-0 / 956268-33-0) is a halogenated quinoline derivative with molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 956268-33-0
Cat. No. B1280115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-4-ol
CAS956268-33-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=CC2=O
InChIInChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
InChIKeyGGCBEWNXEGDQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-4-ol (CAS 956268-33-0): Physicochemical Baseline and Compound-Class Context for Procurement Decisions


7-Bromoquinolin-4-ol (syn. 7-bromo-4-hydroxyquinoline, CAS 82121-06-0 / 956268-33-0) is a halogenated quinoline derivative with molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol . The compound features a bromine substituent at the 7-position and a hydroxyl group at the 4-position of the quinoline ring, existing in tautomeric equilibrium with its 4-quinolinone form [1]. It has a reported melting point of 279–281 °C and a predicted logP of 3.28 (ACD/Labs), indicating moderate lipophilicity . Commercially available from multiple suppliers at purities ranging from 95% to 98%+, 7-bromoquinolin-4-ol is primarily positioned as a synthetic intermediate in medicinal chemistry programs, with the bromine atom serving as a versatile handle for palladium-catalyzed cross-coupling reactions .

Why 7-Bromoquinolin-4-ol Cannot Be Interchanged with Other Bromoquinolinol Positional Isomers or Halogenated Quinoline Analogs


Positional isomerism on the quinoline scaffold produces non-interchangeable biological and physicochemical profiles. The 7-bromo substitution pattern confers distinct electronic effects on the quinoline ring compared to the 6-bromo or 8-bromo isomers: DFT calculations demonstrate that bromine at specific positions differentially modulates the acidity of the N1-H and O11-H sites in the quinolin-4-one tautomeric system, with brominated derivatives showing lower deprotonation free energies than methoxylated analogs [1]. In HIV-1 integrase allosteric inhibitor (ALLINI) programs, the 6-bromo and 8-bromo positional isomers exhibit divergent resistance profiles against the A128T mutant virus, with 6-bromo analogs losing potency while 8-bromo analogs retain full effectiveness—a finding with direct implications for antiviral lead optimization [2]. In antimalarial 4-aminoquinoline SAR, the 7-bromo substituent yields antiplasmodial IC₅₀ values of 3–12 nM, equipotent to 7-chloro, whereas 7-fluoro and 7-trifluoromethyl substitutions are substantially less active (IC₅₀ 15–500 nM against resistant strains) [3]. These data collectively establish that bromine position and the 4-hydroxy/4-oxo tautomeric equilibrium are critical determinants of biological activity, making generic substitution among bromoquinolinol isomers scientifically unjustified without confirmatory comparative data.

7-Bromoquinolin-4-ol: Quantitative Comparator Evidence for Differentiated Scientific Selection


Antiplasmodial Potency: 7-Bromo vs 7-Chloro, 7-Fluoro, and 7-Methoxy 4-Aminoquinolines Against P. falciparum

In a systematic SAR study of 7-substituted 4-aminoquinolines, 7-bromo-substituted analogs bearing diaminoalkane side chains [-HN(CH₂)₂NEt₂, -HN(CH₂)₃NEt₂, or -HNCHMeCH₂NEt₂] demonstrated IC₅₀ values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, matching the potency of the corresponding 7-chloro-substituted analogs [1]. In contrast, 7-fluoro analogs showed reduced activity (IC₅₀ 15–50 nM against susceptible strains) and were substantially less active against resistant strains (IC₅₀ 18–500 nM). 7-Methoxy analogs were largely inactive against resistant strains (IC₅₀ 90–3000 nM). This establishes that the 7-bromo substituent, when incorporated into 4-aminoquinoline scaffolds via the 7-bromoquinolin-4-ol intermediate, delivers antiplasmodial potency equivalent to the clinical standard chloroquine substitution pattern while dramatically outperforming 7-fluoro and 7-methoxy alternatives [1].

Antimalarial drug discovery SAR Plasmodium falciparum 4-aminoquinoline

Tautomeric Acidity Modulation: Brominated vs Methoxylated Quinolin-4-one Derivatives by DFT Analysis

DFT calculations at the B3LYP/6-311+G(d) level demonstrate that the bromine substituent on quinolin-4-one derivatives decreases the Gibbs free energy of deprotonation (ΔG₀₂₉₈) at both the N1-H and O11-H sites compared to methoxyl-substituted analogs [1]. Specifically, the brominated derivative exhibits the highest electronegativity among the studied ketone tautomers (3.823 eV), making it the best electron acceptor relative to methoxylated derivatives. The Fukui function analysis further identifies C4 and C5 as the primary electrophilic sites, with the nitrogen atom N1 being the most nucleophilic site across all molecules studied, independent of substitution [1]. These computational predictions indicate that nitrogen deprotonation is energetically more favorable in brominated quinolin-4-ones, which has implications for metal-chelation behavior, hydrogen-bonding capacity, and interaction with biological nucleophiles—properties directly relevant to the compound's performance as a synthetic intermediate and potential pharmacophore [1].

Computational chemistry Tautomerism Acidity prediction Drug design

HIV-1 Integrase ALLINI Positional SAR: Differential Resistance Profiles of 6-Bromo vs 8-Bromo Quinoline Analogs

In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), bromine substitution at either the 6-position (6-bromo) or 8-position (8-bromo) was found to confer enhanced antiviral properties [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, a significant loss of potency was observed with the 6-bromo analog, while the 8-bromo analog retained full effectiveness [1]. Although 7-bromoquinolin-4-ol was not directly evaluated in this study, the finding that bromine position on the quinoline scaffold is a key determinant of resistance susceptibility provides strong class-level evidence that the 7-bromo positional isomer occupies a distinct and non-interchangeable chemical space relative to the 6-bromo and 8-bromo isomers, with potentially important implications for antiviral lead design [1].

HIV-1 Integrase inhibitor ALLINI Antiviral resistance

Cytotoxic Activity in Mouse Lymphoma Cell Lines: Preliminary Anticancer Potential

7-Bromoquinolin-4-ol has been reported to exhibit cytotoxic activity against various mouse lymphoma cell lines . The compound was originally described as a cytotoxic alkaloid isolated from the marine sponge Dendrilla membranosa, and subsequent synthetic material has been studied for cytotoxicity against mouse lymphoma models . The bromine substituent is postulated to enhance cellular uptake via increased lipophilicity (predicted logP 3.28) compared to non-halogenated quinolin-4-ol analogs . However, specific IC₅₀ values, comparator data against non-brominated quinolin-4-ol or other halogenated analogs in the same assay system, and detailed mechanistic characterization remain limited in the publicly available literature. This evidence is categorized as supporting-level pending publication of comprehensive dose-response comparator studies .

Cancer research Lymphoma Cytotoxicity Marine alkaloid

Synthetic Versatility: 7-Bromo Substituent as a Cross-Coupling Handle for Diversification

The bromine atom at the 7-position of 7-bromoquinolin-4-ol serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid diversification of the quinoline scaffold . This contrasts with the 4-hydroxy group, which can exist in tautomeric equilibrium with the 4-quinolinone form, providing an orthogonal functionalization site for O-alkylation or Chan-Lam coupling [1]. This dual reactivity profile—C7 for C-C/C-N bond formation via cross-coupling and C4 for O-functionalization—is not equally accessible in all positional isomers. For example, 6-bromoquinolin-4-ol derivatives have been extensively exploited for Chan-Lam coupling at the 4-position to generate phenoxy quinoline libraries with antibacterial activity against ESBL-producing E. coli and MRSA, with derivatives achieving MIC values as low as 8 µM against K. pneumoniae [1]. The 7-bromo isomer offers a structurally distinct vector for library synthesis compared to the more extensively studied 6-bromo series, providing potentially novel IP space .

Medicinal chemistry Cross-coupling Building block Parallel synthesis

7-Bromoquinolin-4-ol: Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Antimalarial Lead Optimization: 7-Bromo 4-Aminoquinoline Synthesis

7-Bromoquinolin-4-ol serves as the direct synthetic precursor for 7-bromo-4-aminoquinolines that have demonstrated IC₅₀ values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum—potency equivalent to the clinical 7-chloro standard [1]. Research groups pursuing next-generation antimalarials with novel IP should prioritize 7-bromoquinolin-4-ol as the entry point for generating 7-bromo-4-aminoquinoline libraries via nucleophilic aromatic substitution at C4 (after activation) or through sequential cross-coupling/diversification strategies, particularly where 7-fluoro (IC₅₀ 15–500 nM) or 7-methoxy (IC₅₀ up to 3000 nM) alternatives have proven inadequate against resistant strains [1].

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Chemical Space Exploration

The HIV-1 ALLINI program has established that bromine substitution position on the quinoline scaffold is a critical determinant of antiviral potency and resistance susceptibility: 6-bromo analogs lose activity against the A128T integrase mutant, while 8-bromo analogs retain full potency [2]. The 7-bromo position remains unexplored in published ALLINI SAR, representing a structurally distinct chemical space. Research groups should procure 7-bromoquinolin-4-ol to synthesize and evaluate 7-bromo-substituted quinoline ALLINIs, with the hypothesis that the 7-position may yield a novel resistance profile distinct from both the 6- and 8-substituted series [2].

Quinoline-Focused Compound Library Synthesis via Orthogonal Diversification

The dual reactivity of 7-bromoquinolin-4-ol—C7-Br for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and C4-OH/C=O for O-alkylation or Chan-Lam coupling—enables efficient parallel library synthesis [3]. This orthogonal reactivity has been productively exploited in the 6-bromo isomer series, where Chan-Lam-derived phenoxy quinoline derivatives achieved MIC values of 8–32 µM against ESBL E. coli and MRSA [3]. The 7-bromo isomer offers an alternative exit vector geometry, enabling medicinal chemistry teams to access novel IP space while leveraging established synthetic methodology for antibacterial, antimalarial, or antiviral screening cascades [3].

Tautomer-Dependent Property Optimization in Drug Design

DFT calculations demonstrate that bromine substitution on the quinolin-4-one scaffold decreases the Gibbs free energy of deprotonation at both N1-H and O11-H sites, enhancing acidity relative to methoxylated analogs and increasing the electrophilicity of the ketone tautomer [4]. For drug design programs where tautomer-dependent properties—such as metal chelation, hydrogen-bond donor/acceptor capacity, or membrane permeability—are critical to target engagement, 7-bromoquinolin-4-ol provides a computationally characterized starting point with predictable physicochemical behavior that can guide lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.